2-phenoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18(12-25-14-5-2-1-3-6-14)20-13-8-9-15-16(11-13)22-19(21-15)17-7-4-10-24-17/h1-3,5-6,8-9,11,17H,4,7,10,12H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKKEVSWJQZEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves the reaction of 2-phenoxyacetic acid with 2-(tetrahydrofuran-2-yl)-1H-benzimidazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
Benzimidazole Derivatives
4-Methoxy-N-[2-(Tetrahydrofuran-2-yl)-1H-Benzimidazol-5-yl]Benzamide Key Difference: Replaces the phenoxy acetamide group with a methoxy-substituted benzamide. However, the absence of the acetamide linker may reduce hydrogen-bonding interactions with targets . Biological Activity: Exhibits enhanced receptor affinity in kinase inhibition assays due to the methoxy group’s electron-donating effects .
2-Phenyl-N-[2-(Pyridin-3-yl)-1H-Benzimidazol-5-yl]Acetamide
- Key Difference : Substitutes THF with a pyridine ring at position 2.
- Impact : The pyridine introduces basicity (pKa ~5) and improves water solubility. However, the rigid planar structure may reduce conformational adaptability compared to THF .
- Biological Activity : Shows potent anticancer activity, likely due to pyridine’s coordination with metal ions in enzyme active sites .
Heterocyclic Acetamide Derivatives
N-(2H-1,3-Benzodioxol-5-yl)-2-{[2-(4-Methoxyphenyl)-5-(4-Methylphenyl)-1H-Imidazol-4-yl]Sulfanyl}Acetamide Key Difference: Incorporates a benzodioxole moiety and a sulfur-linked imidazole instead of benzimidazole. Impact: The sulfur atom enhances metabolic stability but may reduce bioavailability due to increased molecular weight. Biological Activity: Demonstrated anti-inflammatory properties in preclinical models .
2-[(1-Methyl-1H-Tetrazol-5-yl)Thio]-N-(4-Phenoxyphenyl)Acetamide Key Difference: Replaces THF with a tetrazole-thio group. Impact: The tetrazole ring (logP ~0.5) improves aqueous solubility, while the thioether linkage increases susceptibility to oxidative metabolism . Biological Activity: Exhibits moderate antimicrobial activity against Gram-positive bacteria .
Physicochemical and Pharmacokinetic Properties
- Solubility : The THF ring in the target compound improves water solubility (logP ~2.1) compared to purely aromatic analogs (e.g., pyridine-substituted analog: logP ~2.8) .
- Metabolic Stability: The phenoxy group is susceptible to cytochrome P450-mediated oxidation, whereas tetrahydrofuran’s saturated ring reduces metabolic degradation compared to furan-containing analogs .
- Bioavailability : The target compound’s moderate logP (~2.1) and molecular weight (~380 g/mol) align with Lipinski’s rules, suggesting favorable oral absorption compared to bulkier derivatives (e.g., thiadiazole-containing analogs: MW ~450 g/mol) .
Biological Activity
2-phenoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been shown to possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Sensitive strains identified |
Anti-inflammatory Properties
The anti-inflammatory potential of the compound has been explored through various in vitro and in vivo studies. It has been reported to modulate inflammatory pathways, particularly by downregulating pro-inflammatory cytokines.
Case Study:
A study investigating the effects of similar benzimidazole derivatives on human mast cells demonstrated that these compounds significantly reduced the expression of Thymic Stromal Lymphopoietin (TSLP), a key player in allergic responses. The results showed an inhibition of TSLP production by approximately 87% at a concentration of 1 μM .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of NF-kB Pathway : The compound appears to inhibit the activation of nuclear factor-kappa B (NF-kB), which is crucial for the transcription of various inflammatory genes.
- Caspase Modulation : It has been suggested that the compound may influence caspase activity, thus affecting apoptosis and inflammation .
Toxicity and Safety Profile
The safety profile of this compound is essential for its potential therapeutic applications. Preliminary toxicity studies indicate that it does not exhibit significant mutagenic effects in vivo, suggesting a favorable safety profile for further development .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-phenoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide?
The synthesis involves multi-step reactions, including coupling of phenoxyacetic acid derivatives with benzimidazole precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalysts : Copper(I) iodide or palladium-based catalysts enhance coupling efficiency .
- Temperature control : Reactions often require reflux (80–120°C) to activate intermediates while minimizing side-product formation .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) yields >90% purity .
Q. How can structural characterization of this compound be validated experimentally?
A combination of spectroscopic and analytical techniques is critical:
- NMR spectroscopy : - and -NMR confirm the benzimidazole C5 substitution and tetrahydrofuran ring connectivity via cross-peak assignments in 2D spectra (e.g., HMBC, COSY) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) with <2 ppm deviation from theoretical values .
- Elemental analysis : Carbon, hydrogen, and nitrogen content should match calculated values within ±0.3% .
Advanced Research Questions
Q. How do structural modifications to the tetrahydrofuran or benzimidazole moieties affect bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Tetrahydrofuran substitution : Replacing the tetrahydrofuran-2-yl group with furan or pyrrolidine reduces binding affinity to target enzymes (e.g., α-glucosidase) by disrupting hydrophobic interactions .
- Benzimidazole modifications : Fluorination at the C4 position of benzimidazole enhances metabolic stability but may reduce solubility .
Methodological approach : Docking simulations (AutoDock Vina) paired with in vitro enzymatic assays (IC measurements) validate SAR trends .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:
- Prodrug design : Introduce ester or amide prodrugs to improve membrane permeability .
- Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .
- In silico modeling : Predict absorption/distribution using QSAR models (e.g., SwissADME) .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : AutoDock or Schrödinger Glide for preliminary binding pose analysis .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories .
- Free energy calculations : MM-PBSA/GBSA to quantify binding affinities and identify key residues (e.g., His280 in α-glucosidase) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported IC50_{50}50 values across studies?
Potential causes and solutions:
- Assay variability : Standardize protocols (e.g., enzyme concentration, incubation time).
- Compound purity : Validate via HPLC (≥95% purity) and exclude batches with degradation peaks .
- Statistical rigor : Use triplicate measurements and report confidence intervals (e.g., IC = 12.3 ± 1.5 μM) .
Experimental Design Considerations
Q. What controls are essential for in vitro cytotoxicity assays?
- Positive controls : Doxorubicin or staurosporine to validate assay sensitivity .
- Solvent controls : DMSO concentrations ≤0.1% to avoid solvent-induced toxicity .
- Cell line authentication : STR profiling to confirm identity (e.g., HepG2, MCF-7) .
Q. How to optimize reaction yields for scale-up synthesis?
- Batch vs. flow chemistry : Flow reactors improve heat/mass transfer for exothermic steps .
- Catalyst recycling : Immobilize catalysts on silica or magnetic nanoparticles to reduce costs .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
